molecular formula C25H25N5O4S B12036866 N-(3,5-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477330-20-4

N-(3,5-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12036866
CAS No.: 477330-20-4
M. Wt: 491.6 g/mol
InChI Key: MJIXHIMUTFVSIQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N5O4S and its molecular weight is 491.6 g/mol. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C25H25N5O4S, with a molecular weight of approximately 491.573 g/mol. Its structure features a triazole ring, which is often associated with various biological activities including antifungal and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promise in inhibiting tumor growth through various mechanisms:

  • Cell Cycle Arrest : Research indicates that these compounds can induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates. This was evidenced in studies where similar triazole derivatives demonstrated effective growth inhibition in BRAF mutant cell lines at low concentrations .
  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in cancer cells. For example, studies have shown that certain triazole derivatives promote caspase activation and increase the expression of pro-apoptotic markers in treated cells .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Triazole-containing compounds have been reported to exhibit activity against various bacterial strains:

  • Minimum Inhibitory Concentrations (MIC) : Similar compounds have shown MIC values ranging from 128 to 256 µg/mL against Staphylococcus aureus, indicating their potential as antimicrobial agents .

The pharmacological effects of this compound are likely mediated through several biochemical pathways:

  • Inhibition of Tubulin Polymerization : Some analogs have been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis in cancer cells .
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibiting this pathway can lead to increased apoptosis in cancer cells .

Case Studies and Experimental Findings

Several experimental studies have evaluated the biological activity of similar compounds:

StudyMethodFindings
Chen et al. (2020)In vitro assaysDemonstrated significant growth inhibition in BRAF mutant cell lines with GI50 values ranging from 14 to 50 nM .
Zakova et al. (2020)Antimicrobial testingReported MIC values for related triazole compounds against multiple bacterial strains .
Laavaola et al. (2021)Apoptosis assaysShowed that treatment with triazole derivatives led to increased caspase activity and apoptosis in leukemia cell lines .

Scientific Research Applications

Drug Development

This compound is part of a class of molecules that have been explored for their potential therapeutic effects. The presence of the triazole ring and the sulfanyl group suggests possible applications in drug development, particularly in targeting specific biological pathways.

  • Case Study : In a study focusing on the synthesis and biological evaluation of triazole derivatives, compounds similar to N-(3,5-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide showed promising activity as enzyme inhibitors. These compounds were evaluated for their ability to inhibit specific enzymes involved in disease pathways, indicating potential use in developing new drugs .

Antimicrobial Activity

The structural features of this compound, including the presence of aromatic rings and heterocyclic moieties, suggest potential antimicrobial properties. These features are often associated with compounds that can disrupt microbial cell walls or interfere with essential microbial enzymes.

  • Data Table :
    Compound FeaturePotential Antimicrobial Mechanism
    Triazole RingDisruption of microbial cell walls
    Sulfanyl GroupInhibition of microbial enzymes

Catalysts

The compound's chemical structure may also lend itself to applications as a catalyst in various chemical reactions. The presence of nitrogen atoms in the triazole ring can facilitate coordination with metal ions, enhancing catalytic activity.

  • Case Study : Research has shown that triazole-based compounds can act as effective catalysts in organic synthesis reactions. These compounds often improve reaction rates and selectivity by stabilizing transition states through coordination with reactants .

Optical Materials

The aromatic and heterocyclic components of this compound suggest potential applications in optical materials. These components can contribute to unique optical properties, such as fluorescence or nonlinear optical effects.

  • Data Table :
    Compound FeaturePotential Optical Property
    Aromatic RingsFluorescence
    Heterocyclic MoietiesNonlinear Optical Effects

Environmental Remediation

The compound's chemical structure may also be useful in environmental remediation processes. Its ability to bind with heavy metals or pollutants could make it effective in cleaning contaminated sites.

  • Case Study : Triazole-based compounds have been studied for their ability to chelate heavy metals from contaminated water sources. These compounds can form stable complexes with metals, facilitating their removal from the environment .

Properties

CAS No.

477330-20-4

Molecular Formula

C25H25N5O4S

Molecular Weight

491.6 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H25N5O4S/c1-4-34-20-9-7-19(8-10-20)30-24(17-6-5-11-26-15-17)28-29-25(30)35-16-23(31)27-18-12-21(32-2)14-22(13-18)33-3/h5-15H,4,16H2,1-3H3,(H,27,31)

InChI Key

MJIXHIMUTFVSIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CN=CC=C4

Origin of Product

United States

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